molecular formula C14H16N2O B15054826 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine

4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine

Cat. No.: B15054826
M. Wt: 228.29 g/mol
InChI Key: CRPXUNQJZGIEFV-UHFFFAOYSA-N
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Description

4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C14H16N2O It is a derivative of pyridine, featuring an ethyl group at the 4-position, a methoxyphenyl group at the 3-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, potassium carbonate, dimethylformamide, and hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions produce amines .

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position of the phenyl ring can enhance its electron-donating properties, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C14H16N2O/c1-3-10-8-9-16-14(15)13(10)11-4-6-12(17-2)7-5-11/h4-9H,3H2,1-2H3,(H2,15,16)

InChI Key

CRPXUNQJZGIEFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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